![molecular formula C12H9N3O2 B1521550 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde CAS No. 1193390-48-5](/img/no-structure.png)

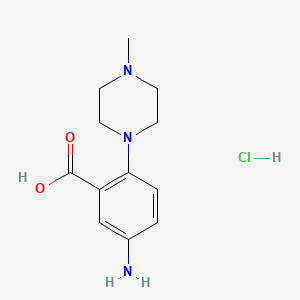

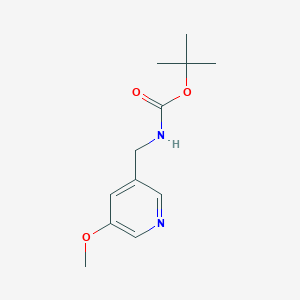

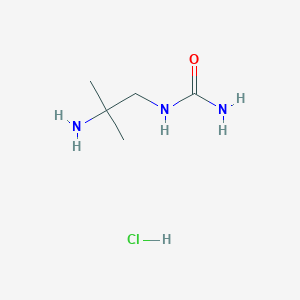

2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde (2M9O4H9HPQ3C) is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. It is a relatively new compound, first reported in 2019, and has since been the subject of numerous research studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Efficient Synthesis and Antimicrobial Properties : Research by Prasath et al. (2015) involved the synthesis of new quinolinyl chalcones containing a pyrazole group through Claisen–Schmidt condensation. These compounds demonstrated promising antimicrobial properties, with certain derivatives being highly potent against bacterial and fungal strains. Additionally, methoxy-substituted compounds exhibited moderate antioxidant activity. This study highlights the potential of pyrazole-appended quinolinyl chalcones in developing antimicrobial and antioxidant agents (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Plant Growth Promoting Effects : Hassan et al. (2020) explored the synthesis of novel quinolinyl chalcones and their impact on plant growth. The synthesized compounds were tested on selected crops, revealing their potential to promote plant growth. This research underscores the agricultural applications of quinolinyl chalcones in enhancing crop yield (Hassan, Alzandi, & Hassan, 2020).

Antibacterial and Antifungal Activities : A study by Hassan (2013) on the synthesis of new pyrazoline and pyrazole derivatives, including those derived from quinazoline analogs, demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Structural Characterization and Chemical Behavior

- NMR Spectroscopy and Conformational Analysis : Munir et al. (2021) described the synthesis of N-acylhydrazones from 6-methyl-1H-pyrazolo[3,4-b]quinoline and their structural characterization using NMR spectroscopy. This study provides insights into the chemical behavior and stereochemistry of such compounds, contributing to a deeper understanding of their chemical properties (Munir, Javid, Zia-ur-Rehman, Zaheer, Huma, Roohi, & Athar, 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde involves the condensation of 2-methyl-3-amino-4,5,6,7-tetrahydro-1-benzothiophene with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "2-methyl-3-amino-4,5,6,7-tetrahydro-1-benzothiophene", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "glacial acetic acid", "sodium bicarbonate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-amino-4,5,6,7-tetrahydro-1-benzothiophene in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and add acetic anhydride dropwise. Heat the mixture under reflux for 2 hours.", "Step 3: Add sulfuric acid to the reaction mixture and heat under reflux for 2 hours. Cool the mixture and extract with ethyl acetate.", "Step 4: Combine the organic layers and wash with water, sodium bicarbonate, and water again. Dry over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in glacial acetic acid and add sodium nitrite. Stir the mixture for 30 minutes and add a solution of sodium hydroxide. Cool the mixture and extract with ethyl acetate.", "Step 6: Combine the organic layers and wash with water, sodium bicarbonate, and water again. Dry over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in hydrogen peroxide and acetic acid. Heat the mixture under reflux for 2 hours. Cool the mixture and extract with ethyl acetate.", "Step 8: Combine the organic layers and wash with water, sodium bicarbonate, and water again. Dry over sodium sulfate and evaporate the solvent to obtain the desired product, 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde." ] } | |

CAS-Nummer |

1193390-48-5 |

Molekularformel |

C12H9N3O2 |

Molekulargewicht |

227.22 g/mol |

IUPAC-Name |

2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazoline-3-carbaldehyde |

InChI |

InChI=1S/C12H9N3O2/c1-7-9(6-16)11-13-10-5-3-2-4-8(10)12(17)15(11)14-7/h2-6,14H,1H3 |

InChI-Schlüssel |

GSZMRIRFXQMCGZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)C=O |

Kanonische SMILES |

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

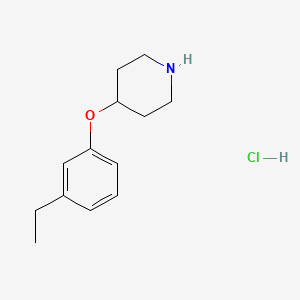

![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)

![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)

![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)